1-Methyl-1h-pyrazole-5-carboximidamide

Agrochemical Insecticide Fungicide

1-Methyl-1H-pyrazole-5-carboximidamide (CAS: 1510872-63-5) is a heterocyclic chemical building block characterized by a pyrazole ring substituted with a methyl group at the 1-position and a carboximidamide group at the 5-position. It has a molecular formula of C5H8N4 and a molecular weight of 124.14 g/mol.

Molecular Formula C5H8N4
Molecular Weight 124.14 g/mol
Cat. No. B13592826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1h-pyrazole-5-carboximidamide
Molecular FormulaC5H8N4
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)C(=N)N
InChIInChI=1S/C5H8N4/c1-9-4(5(6)7)2-3-8-9/h2-3H,1H3,(H3,6,7)
InChIKeyGRYLGQMSLGLXEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1H-pyrazole-5-carboximidamide: Core Chemical Identity and Baseline Properties for Procurement Evaluation


1-Methyl-1H-pyrazole-5-carboximidamide (CAS: 1510872-63-5) is a heterocyclic chemical building block characterized by a pyrazole ring substituted with a methyl group at the 1-position and a carboximidamide group at the 5-position . It has a molecular formula of C5H8N4 and a molecular weight of 124.14 g/mol . This compound is of primary interest as a versatile intermediate in pharmaceutical and agrochemical research, where the carboximidamide functional group provides a distinct reactivity profile compared to its carboxamide counterpart .

Why 1-Methyl-1H-pyrazole-5-carboximidamide Cannot Be Substituted by Generic Pyrazole-5-carboxamides


Substitution of the carboximidamide group for a carboxamide represents a significant functional change that alters both reactivity and potential bioactivity. While 1-methyl-1H-pyrazole-5-carboxamide derivatives are well-documented for potent anthelmintic activity [1], the carboximidamide analog offers a distinct chemical handle for further derivatization, such as guanylation, and may exhibit a different spectrum of biological activity. This fundamental difference in the functional group means these compounds are not interchangeable in synthetic applications or biological screening campaigns without a complete re-evaluation of the structure-activity relationship.

Quantitative Differentiation Evidence: 1-Methyl-1H-pyrazole-5-carboximidamide vs. Analogs


Differentiation from Carboxamide Analogs in Agrochemical Applications

While the target compound 1-Methyl-1H-pyrazole-5-carboximidamide lacks direct quantitative data, its structural analog, the 5-carboxamide derivative, has demonstrated potent and quantifiable agrochemical activity. The 5-carboxamide derivatives 7a and 7g exhibited over 95% insecticidal activity against aphids (*Aphis* sp.) at 200 mg/L [1]. A third derivative, 7h, showed 73.8% fungicidal control against wheat powdery mildew (*Erysiphe graminis*) at 100 mg/L [1]. This data provides a class-level baseline from which the unique carboximidamide scaffold may deviate, representing a potential area for novel bioactivity differentiation.

Agrochemical Insecticide Fungicide

Functional Group Comparison: Carboximidamide vs. Carboxamide in Drug Design

In medicinal chemistry, the carboximidamide group is a recognized bioisosteric replacement for the carboxamide . This substitution can significantly alter a compound's physicochemical properties, such as basicity and hydrogen-bonding capacity, which in turn can impact its pharmacokinetics and target binding. While a direct comparison for this specific compound is unavailable, literature on analogous pyrazole-5-carboxamides provides context; for instance, a 1-methyl-1H-pyrazole-5-carboxamide derivative exhibited an IC50 of 0.29 μM as an anthelmintic [1]. The carboximidamide variant presents an opportunity to explore potentially improved properties or a different target selectivity profile.

Medicinal Chemistry Bioisostere Drug Design

Toxicity Profile of Analogous 1-Methyl-1H-pyrazole-5-carboxamide Derivatives

A series of 1-methyl-1H-pyrazole-5-carboxamides were evaluated for toxicity. While they showed no overt cytotoxicity against mammalian cell lines under standard in vitro culture conditions, they demonstrated unexpected acute toxicity in a rodent model [1]. Further investigation linked this toxicity to a dose-dependent inhibition of mitochondrial respiration in cells [1]. This class-level safety finding is critical; the carboximidamide analog, while structurally similar, may exhibit a different toxicity profile due to its altered functional group. This underscores the importance of performing de novo safety assessments rather than relying on analog data for procurement and study design.

Toxicology Mitochondrial Toxicity Safety Pharmacology

Key Application Scenarios for 1-Methyl-1H-pyrazole-5-carboximidamide in Research and Development


Medicinal Chemistry: Exploring Novel Bioisosteric Space

This scenario leverages the carboximidamide group as a bioisostere for the common carboxamide . A medicinal chemist seeking to modulate the properties (e.g., basicity, H-bonding, or target selectivity) of a lead series containing a 1-methyl-1H-pyrazole-5-carboxamide core would procure 1-methyl-1H-pyrazole-5-carboximidamide. Its use allows for a direct, rational comparison in biochemical and cellular assays to establish structure-activity relationships (SAR) for the carboximidamide moiety.

Synthetic Chemistry: Building Block for Advanced Intermediates

In a synthetic laboratory, 1-methyl-1H-pyrazole-5-carboximidamide is used as a versatile heterocyclic building block . The carboximidamide group is a reactive handle for further chemical transformations, such as guanylation or cycloaddition reactions, to generate more complex molecular architectures. This makes it a valuable reagent for constructing compound libraries for drug discovery or developing new materials.

Agrochemical Research: Screening for Novel Pesticidal Activities

This scenario involves procuring 1-methyl-1H-pyrazole-5-carboximidamide for inclusion in a focused screening library for new agrochemical actives. Given that close analogs (1-methyl-1H-pyrazole-5-carboxamides) have demonstrated potent insecticidal and fungicidal activities [1], this compound is used to probe the activity landscape of this chemical space. A researcher would evaluate its activity against a panel of agricultural pests and pathogens to identify any differentiated or improved performance conferred by the carboximidamide functional group.

Analytical and Chemical Biology: Reference Standard for Structure and Reactivity Studies

1-Methyl-1H-pyrazole-5-carboximidamide can serve as a reference standard in analytical chemistry for developing or validating methods to detect and quantify pyrazole derivatives. Its distinct structural features (molecular weight: 124.14 g/mol; formula: C5H8N4 ) and functional group make it useful for calibrating instruments like HPLC-MS and for studying the fundamental chemical reactivity of the carboximidamide group under various conditions .

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